7:3 Fluorotelomer betaine
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Overview
Description
7:3 Fluorotelomer betaine is a chemical compound . It has a molecular formula of C₁₄H₁₄F₁₅NO₂ and a molecular weight of 513.24.
Synthesis Analysis
The synthesis of betaine involves various metabolic pathways in microorganisms. Betaine acts as a functional chemical and is utilized for the biosynthesis and catabolism of betaine . It also plays a role in the metabolism of sulfur amino acids against oxidative stress .
Chemical Reactions Analysis
During hydrothermal liquefaction, a reaction at 350 °C for 90 min led to >99% transformation of fluorinated carboxylic acid structures . In UV degradation studies, the primary UV transformation product was identified as 6:2 fluorotelomer sulfonic acid .
Scientific Research Applications
Biodegradation and Environmental Impact : A study by Shaw et al. (2019) investigated the biodegradation of 6:2 fluorotelomer sulfonamidoalkyl betaine, a compound similar to 7:3 Fluorotelomer betaine, under sulfur-limited conditions using Gordonia sp. strain NB4-1Y. This research indicates that rapid transformation and biodegradation of fluorotelomer compounds, such as this compound, can be achieved under controlled conditions, which is significant for understanding their environmental impact and degradation processes (Shaw et al., 2019).
Biotransformation Pathways : Butt et al. (2010) studied the biotransformation pathways of fluorotelomer-based compounds in rainbow trout. This research provides insight into the biological fate of fluorotelomer compounds, like this compound, in aquatic organisms. Understanding these pathways is crucial for assessing the environmental and health risks of these compounds (Butt et al., 2010).
Environmental Occurrence Post-Accident : A study by Munoz et al. (2017) examined the occurrence of perfluoroalkyl acids and fluorotelomer compounds in aquatic ecosystems following the use of firefighting foams at a railway accident. This research is relevant for understanding the environmental presence and impact of fluorotelomer compounds, such as this compound, in the aftermath of large-scale industrial accidents (Munoz et al., 2017).
Metabolic Products and Pathways : Martin et al. (2005) investigated the metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes. This study provides critical information on how fluorotelomer compounds, similar to this compound, are metabolized in mammals, which is important for understanding their potential health impacts (Martin et al., 2005).
Biotransformation and Environmental Persistence : Dasu et al. (2012) conducted a laboratory investigation on the biotransformation of 8:2 fluorotelomer stearate monoester in aerobic soils. This research provides insights into the environmental persistence and degradation pathways of fluorotelomer compounds, which can be extrapolated to understand similar behaviors in this compound (Dasu et al., 2012).
Mechanism of Action
Betaine functions physiologically as an important osmoprotectant and methyl group donor . It ameliorates sulfur amino acid metabolism against oxidative stress, inhibits nuclear factor-κB activity and NLRP3 inflammasome activation, regulates energy metabolism, and mitigates endoplasmic reticulum stress and apoptosis .
Properties
IUPAC Name |
2-[dimethyl(4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodecyl)azaniumyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F15NO2/c1-30(2,6-7(31)32)5-3-4-8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)29/h3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFIWHPMPKICTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892519 |
Source
|
Record name | 7:3 Fluorotelomer betaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171184-15-9 |
Source
|
Record name | 7:3 Fluorotelomer betaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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